N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide
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Overview
Description
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide is a complex organic compound that features a sulfonamide group attached to a pyridine ring, which is further substituted with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 2-(thiophen-2-yl)pyridine with a sulfonyl chloride derivative under basic conditions to form the sulfonamide linkage. The reaction conditions often involve the use of a base such as triethylamine or sodium hydroxide, and the reaction is typically carried out in an organic solvent like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structure makes it useful in the design of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the pyridine and thiophene rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)pyridine-3-sulfonamide
- N-(thiophen-2-yl)pyridine-3-sulfonamide
- N-(pyridin-3-yl)pyridine-3-sulfonamide
Uniqueness
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide is unique due to the presence of both a thiophene and a pyridine ring, which confer distinct electronic and steric properties. This makes it particularly versatile in various applications, from drug design to materials science .
Properties
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-3-yl)methyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S2/c19-22(20,13-5-2-7-16-11-13)18-10-12-4-1-8-17-15(12)14-6-3-9-21-14/h1-9,11,18H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTBRPKBTZWKPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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